L-168049

Übersicht

Beschreibung

L-168,049 ist ein potenter, selektiver, oral aktiver und nicht-kompetitiver Antagonist des humanen Glukagon-Rezeptors. Er zeigt eine hohe Affinität für humane, murine und canine Glukagon-Rezeptoren, was ihn zu einer wertvollen Verbindung in der wissenschaftlichen Forschung macht .

Herstellungsmethoden

Die Synthese von L-168,049 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Pyrrolstruktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Pyrrolrings: Dies beinhaltet die Reaktion eines substituierten Phenylhydrazins mit einem α,β-ungesättigten Keton.

Bromierung und Chlorierung: Der Pyrrolring wird dann bromiert und chloriert, um die notwendigen Substituenten einzuführen.

Vorbereitungsmethoden

The synthesis of L-168,049 involves several steps, starting with the preparation of the core pyrrole structure. The synthetic route typically includes the following steps:

Formation of the pyrrole ring: This involves the reaction of a substituted phenylhydrazine with an α,β-unsaturated ketone.

Bromination and chlorination: The pyrrole ring is then brominated and chlorinated to introduce the necessary substituents.

Analyse Chemischer Reaktionen

L-168,049 durchläuft verschiedene Arten chemischer Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Pyrrolring zu modifizieren.

Substitution: Die Brom- und Chloratome an den Phenylringen können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

L-168,049 is a non-peptidyl glucagon receptor antagonist that has a high affinity for the human glucagon receptor (hGR) . It is considered potent and selective .

Biological Activity

L-168,049 binds with high affinity to the human GR, with an IC50 value of 3.7 nM . It also binds with moderate affinity to murine and canine GRs, with IC50 values of 63 and 60 nM, respectively . However, it displays poor affinity for rat, guinea pig, and rabbit glucagon receptors, with IC50 values exceeding 1 μM .

In functional studies, L-168,049 inhibits glucagon-stimulated cAMP synthesis in CHO cells expressing hGR, with an IC50 value of 41 nM, and in murine liver membranes . It is orally active in vivo .

Applications in Scientific Research

L-168,049 has been used in various scientific studies to investigate the role of glucagon signaling in different physiological processes:

- Retinal Function: L-168,049 has been used to study the effects of glucagon on retinal rod bipolar cells (RBCs). Application of L-168,049 abolished the effect of glucagon, suggesting that glucagon modulates inhibitory activity in RBCs .

- Taste Responsiveness: L-168,049 has been used to examine the impact of glucagon signaling on sweet taste responsiveness. Disruption of glucagon signaling by L-168,049 reduced taste responsiveness to sucrose .

- Glucagon Secretion: L-168,049 has been used to study the glucagonostatic effects of glucagon-like peptide 1 (GLP-1) . It was found that the GLP-1 metabolite GLP-1(9-36) is a systemic inhibitor of glucagon secretion, and L-168,049 prevented the effects of GLP-1(9-36) .

- Rescue of Mutant Glucagon Receptor: L-168,049 has been shown to partially rescue a pathogenic mutant human glucagon receptor (P86S), leading to more glucagon-stimulated cAMP production .

Wirkmechanismus

L-168,049 exerts its effects by binding to the glucagon receptor and inhibiting its activity. This non-competitive antagonism increases the apparent EC50 for glucagon stimulation of adenylyl cyclase and decreases the maximal glucagon stimulation observed. The compound also increases the rate of dissociation of glucagon from the receptor, confirming its non-competitive nature .

Vergleich Mit ähnlichen Verbindungen

L-168,049 ist einzigartig in seiner hohen Selektivität und Potenz als Glukagon-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:

Glukagon-Rezeptor-Antagonist II: Ein weiterer potenter Antagonist mit ähnlichen Eigenschaften.

Semaglutid: Ein Glucagon-like Peptide 1-Rezeptor-Agonist, der zur Behandlung von Diabetes eingesetzt wird.

Retatrutid: Ein dreifacher Agonist-Peptid für den Glukagon-Rezeptor, den Glukose-abhängigen Proinsulinotropen Polypeptid-Rezeptor und den Glucagon-like Peptide-1-Rezeptor .

L-168,049 zeichnet sich durch seine nicht-kompetitive Antagonisierung und seine hohe Affinität für den Glukagon-Rezeptor aus, was ihn zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

L-168049 is a potent and selective non-competitive antagonist of the human glucagon receptor (hGR), recognized for its significant implications in glucose metabolism and potential therapeutic applications. This article explores the biological activity of this compound, including its binding affinity, functional studies, and relevant case studies.

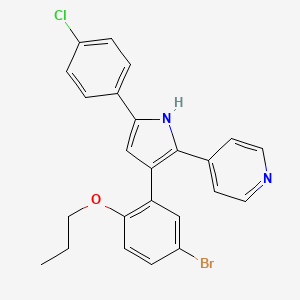

- Chemical Name: 4-[3-(5-Bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine

- Purity: ≥99%

Binding Affinity

This compound exhibits high affinity for the human glucagon receptor, with an IC50 value of 3.7 nM. In comparison, its affinity for murine and canine glucagon receptors is moderate, with IC50 values of 63 nM and 60 nM, respectively. However, it shows poor affinity for rat, guinea pig, and rabbit glucagon receptors (IC50 > 1 μM) .

Functional Studies

In functional assays using CHO cells expressing hGR, this compound effectively inhibits glucagon-stimulated cAMP synthesis with an IC50 value of 41 nM. This indicates its capability to block glucagon signaling pathways critical in glucose homeostasis .

This compound acts as a non-competitive antagonist by binding to the glucagon receptor and inhibiting its activation by glucagon. This mechanism was demonstrated in various studies where the application of this compound reversed the effects of glucagon on inhibitory post-synaptic currents (IPSCs) in retinal rod bipolar cells, highlighting its role in modulating neurotransmitter release .

1. Rescue of Pathogenic Mutant Receptors

A study demonstrated that this compound could partially rescue the function of a pathogenic mutant human glucagon receptor (P86S). The compound facilitated normal plasma membrane localization and processing of this mutant receptor, enhancing glucagon-stimulated cAMP production .

2. Inhibition of Glucagon Secretion

In another investigation, this compound was used to assess the glucagonostatic effects of GLP-1(9-36). The presence of this compound abolished the inhibitory effect of GLP-1(9-36) on glucagon secretion in pancreatic islets, indicating its role in modulating glucagon release under varying physiological conditions .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| IC50 (hGR) | 3.7 nM |

| IC50 (murine GR) | 63 nM |

| IC50 (canine GR) | 60 nM |

| IC50 (rat GR) | >1 μM |

| Functional IC50 (cAMP inhibition) | 41 nM |

Eigenschaften

IUPAC Name |

4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrClN2O/c1-2-13-29-23-8-5-18(25)14-20(23)21-15-22(16-3-6-19(26)7-4-16)28-24(21)17-9-11-27-12-10-17/h3-12,14-15,28H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBOWXZOLYQFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C2=C(NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415520 | |

| Record name | Glucagon Receptor Antagonist II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191034-25-0 | |

| Record name | L-168049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191034250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon Receptor Antagonist II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-168049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8UDT6Z37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-168,049 interact with the glucagon receptor and what are the downstream effects?

A1: L-168,049 binds to the human glucagon receptor in a non-competitive manner, distinct from the glucagon binding site. [1] This interaction increases the rate of glucagon dissociation from the receptor, effectively antagonizing glucagon's action. [1] Specifically, L-168,049 inhibits glucagon-stimulated adenylyl cyclase activity, a key downstream signaling pathway activated by glucagon. [1]

Q2: How does the structure of L-168,049 relate to its activity as a glucagon receptor antagonist?

A2: Studies have identified two amino acid residues in the transmembrane domains of the glucagon receptor, phenylalanine 184 and tyrosine 239, that are important for L-168,049 binding. [1] Mutations at these positions significantly reduce the affinity of L-168,049 for the receptor without affecting glucagon binding. [1] This suggests that these residues are part of the L-168,049 binding pocket and that subtle structural changes in the receptor can impact antagonist binding.

Q3: Has L-168,049 shown efficacy in any in vitro or in vivo models?

A3: Research indicates that L-168,049 effectively blocks the effects of glucagon in various experimental settings. In cellular models, L-168,049 has been shown to prevent the glucagon-mediated increase in energy expenditure markers in mature 3T3L1 adipocytes. [3] Furthermore, studies utilizing L-168,049 have revealed a role for glucagon signaling in taste perception, particularly in modulating sweet taste responsiveness. [5]

Q4: Can L-168,049 be used to treat Mahvash disease, a rare genetic disorder caused by glucagon receptor mutations?

A4: While promising, further research is needed to determine L-168,049’s therapeutic potential for Mahvash disease. Studies have shown that L-168,049 can partially rescue the trafficking and function of a pathogenic mutant glucagon receptor (P86S) in cell culture. [4] This suggests that pharmacological chaperones like L-168,049 could potentially be explored as a treatment strategy for this disease. [4]

Q5: What is the significance of the discovery of a non-peptidyl glucagon receptor antagonist like L-168,049?

A5: The development of L-168,049 represents a significant advance in glucagon receptor pharmacology. As a small molecule, non-peptidyl antagonist, L-168,049 offers potential advantages over larger peptide-based antagonists, including improved oral bioavailability and stability. [1] This opens up new possibilities for targeting the glucagon receptor for therapeutic purposes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.